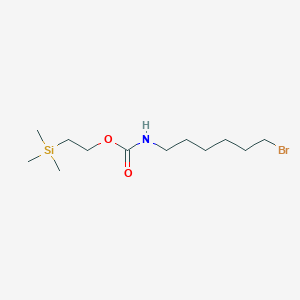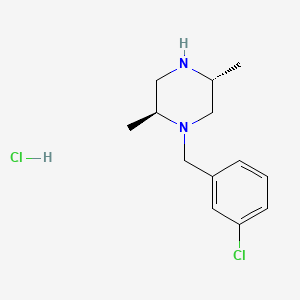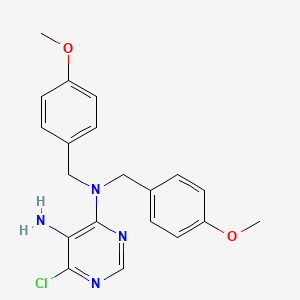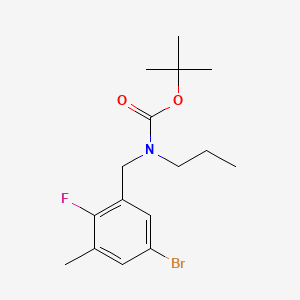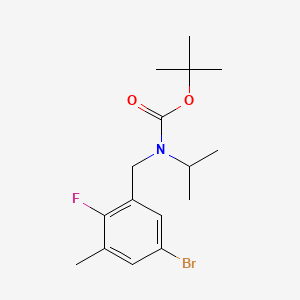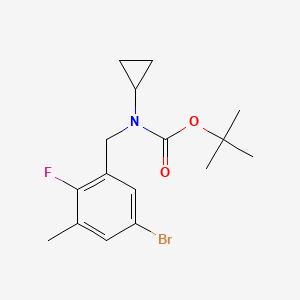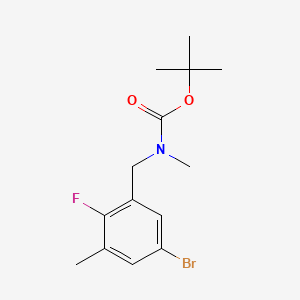
tert-Butyl 5-bromo-2-fluoro-3-methylbenzyl(ethyl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl 5-bromo-2-fluoro-3-methylbenzyl(ethyl)carbamate is a chemical compound that belongs to the class of carbamates. Carbamates are widely used in organic synthesis as protecting groups for amines due to their stability and ease of removal under mild conditions. This particular compound features a tert-butyl group, a bromine atom, a fluorine atom, and a methyl group attached to a benzyl ring, making it a versatile intermediate in various chemical reactions.
Méthodes De Préparation
The synthesis of tert-Butyl 5-bromo-2-fluoro-3-methylbenzyl(ethyl)carbamate typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate benzyl halide, such as 5-bromo-2-fluoro-3-methylbenzyl chloride.
Carbamate Formation: The benzyl halide is reacted with tert-butyl carbamate in the presence of a base, such as sodium hydride or potassium carbonate, to form the desired carbamate.
Reaction Conditions: The reaction is usually carried out in an organic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) at elevated temperatures (50-80°C) to ensure complete conversion.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to enhance efficiency and yield.
Analyse Des Réactions Chimiques
tert-Butyl 5-bromo-2-fluoro-3-methylbenzyl(ethyl)carbamate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents used.
Deprotection: The tert-butyl carbamate group can be removed using strong acids like trifluoroacetic acid (TFA) or by heating, yielding the free amine.
Common reagents used in these reactions include sodium hydride, potassium carbonate, trifluoroacetic acid, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
tert-Butyl 5-bromo-2-fluoro-3-methylbenzyl(ethyl)carbamate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Medicine: It may serve as a precursor for the synthesis of potential drug candidates, especially those targeting specific enzymes or receptors.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings.
Mécanisme D'action
The mechanism of action of tert-Butyl 5-bromo-2-fluoro-3-methylbenzyl(ethyl)carbamate depends on its specific application. In general, the compound can act as a protecting group for amines, preventing unwanted reactions during multi-step synthesis. The tert-butyl group provides steric hindrance, enhancing the stability of the carbamate under various conditions. Upon deprotection, the free amine can participate in further chemical transformations.
Comparaison Avec Des Composés Similaires
Similar compounds to tert-Butyl 5-bromo-2-fluoro-3-methylbenzyl(ethyl)carbamate include:
tert-Butyl (5-bromo-2,3-difluorophenyl)carbamate: This compound has an additional fluorine atom, which can influence its reactivity and stability.
tert-Butyl (3-bromo-5-chloro-2-fluorophenyl)carbamate: The presence of a chlorine atom instead of a methyl group can alter its chemical properties and applications.
tert-Butyl (2-bromo-5-fluorophenethyl)(methyl)carbamate:
The uniqueness of this compound lies in its specific substitution pattern, which provides a balance of steric and electronic effects, making it a valuable intermediate in organic synthesis.
Propriétés
IUPAC Name |
tert-butyl N-[(5-bromo-2-fluoro-3-methylphenyl)methyl]-N-ethylcarbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21BrFNO2/c1-6-18(14(19)20-15(3,4)5)9-11-8-12(16)7-10(2)13(11)17/h7-8H,6,9H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMMKWZXZGAQLJA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=C(C(=CC(=C1)Br)C)F)C(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21BrFNO2 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.23 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

